Cas no 1592307-16-8 (Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-)

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- structure
1592307-16-8 structure
商品名:Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-
CAS番号:1592307-16-8
MF:C9H13BrN2
メガワット:229.116921186447
CID:5275048

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-
    • インチ: 1S/C9H13BrN2/c1-4-9-11-7(6(2)3)5-8(10)12-9/h5-6H,4H2,1-3H3
    • InChIKey: RITLTLRUGCSWMH-UHFFFAOYSA-N
    • ほほえんだ: C1(CC)=NC(C(C)C)=CC(Br)=N1

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-692683-0.1g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
0.1g
$1371.0 2023-03-10
Enamine
EN300-692683-0.25g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
0.25g
$1432.0 2023-03-10
Enamine
EN300-692683-0.05g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
0.05g
$1308.0 2023-03-10
Enamine
EN300-692683-5.0g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
5.0g
$4517.0 2023-03-10
Enamine
EN300-692683-2.5g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
2.5g
$3051.0 2023-03-10
Enamine
EN300-692683-10.0g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
10.0g
$6697.0 2023-03-10
Enamine
EN300-692683-0.5g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
0.5g
$1495.0 2023-03-10
Enamine
EN300-692683-1.0g
4-bromo-2-ethyl-6-(propan-2-yl)pyrimidine
1592307-16-8
1g
$0.0 2023-06-07

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- 関連文献

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-に関する追加情報

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- (CAS No. 1592307-16-8): A Comprehensive Overview

Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)-, identified by its CAS number 1592307-16-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of bromine, ethyl, and isopropyl substituents, make it a versatile intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The< strong>4-bromo substituent at the 4-position of the pyrimidine ring introduces a halogen atom that is highly reactive in nucleophilic substitution reactions. This reactivity allows for further functionalization of the molecule, making it a valuable building block in the synthesis of more complex structures. Additionally, the< strong>2-ethyl and< strong>6-(1-methylethyl) groups contribute to the steric and electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in developing novel pyrimidine derivatives as pharmacological agents. The< strong>Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- compound has been explored in several research studies due to its potential as an intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents. Its structural motif is reminiscent of many bioactive molecules that have shown promise in preclinical and clinical trials.

One of the most compelling aspects of this compound is its role in the development of inhibitors targeting enzymes involved in DNA replication and repair. Pyrimidine derivatives are well-known for their ability to mimic natural nucleobases and interfere with enzymatic processes. The< strong>4-bromo group can be readily modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups that can enhance binding affinity to biological targets.

The< strong>2-ethyl and< strong>6-(1-methylethyl) substituents may also play a crucial role in modulating the pharmacokinetic properties of derived compounds. These groups can influence solubility, metabolic stability, and cellular uptake, which are critical factors in drug design. By carefully tuning these structural elements, researchers can optimize the bioavailability and efficacy of potential therapeutic agents.

In addition to its pharmaceutical applications, (CAS No. 1592307-16-8) has found utility in materials science. Its ability to form coordination complexes with metal ions makes it a valuable ligand in catalysis and polymer chemistry. These complexes can be used to develop novel materials with unique properties, such as luminescent sensors or catalysts for organic transformations.

The synthesis of< strong Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- involves multi-step organic reactions that highlight the compound's synthetic versatility. Starting from commercially available precursors, bromination at the 4-position can be achieved using brominating agents such as N-bromosuccinimide (NBS). Subsequent alkylation reactions introduce the< strong 2-ethyl and< strong 6-(1-methylethyl) groups using appropriate alkylating agents under controlled conditions.

The purity and yield of< strong Pyrimidine, 4-bromo-2-ethyl-6-(1-methylethyl)- are crucial for downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm structural integrity and assess purity. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications for further use.

In conclusion, , CAS No. 1592307-16-8, is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow.

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